3-Fluoro-2-nitrobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

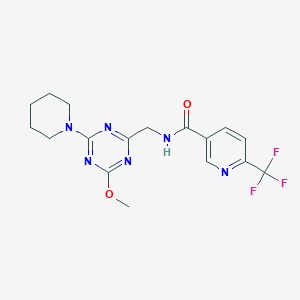

3-Fluoro-2-nitrobenzyl bromide is an organic compound with the CAS Number: 1104543-73-8 . It has a molecular weight of 234.02 .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps . For example, the synthesis of 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-nitrobenzyl bromide is represented by the formula C7H5BrFNO2 .Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that 3-Fluoro-2-nitrobenzyl bromide undergoes would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzyl bromide is a solid at ambient temperature .Scientific Research Applications

Kinetic Studies in Organic Chemistry

3-Fluoro-2-nitrobenzyl bromide plays a role in the study of solvolysis reactions, demonstrating the influence of the ortho-nitro group on reaction rates. In a comparison with other isomers, the ortho-nitro group acted as an intramolecular nucleophilic assistant, affecting the solvolysis rates of benzyl halides. This highlights its utility in probing reaction mechanisms and the influence of substituent positioning on reactivity (Park et al., 2019).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of 4H-1-benzopyrans, a class of heterocyclic compounds. It reacts with active methylene compounds to yield highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction. This method offers a straightforward approach to synthesize these compounds, which are important in various chemical and pharmacological studies (Bunce et al., 2008).

Radiopharmaceutical Synthesis

3-Fluoro-2-nitrobenzyl bromide is used in the synthesis of fluorobenzyl bromides, serving as precursors for radiopharmaceuticals. These compounds are instrumental in creating [18F]-labeled neuroleptics for PET imaging, demonstrating its critical role in developing diagnostic agents (Hatano et al., 1991).

Protein Labeling

In the field of biochemistry, derivatives of 3-Fluoro-2-nitrobenzyl bromide are used for protein labeling with fluorine-18. This application is significant for nuclear medicine, providing a method to covalently attach fluorine-18 to proteins, thereby facilitating the study of protein dynamics and distribution in vivo (Kilbourn et al., 1987).

Photoregulated Drug Release

Additionally, it contributes to the development of nanotechnology-based drug delivery systems. For example, 3-Fluoro-2-nitrobenzyl bromide derivatives have been used to conjugate anticancer drugs to gold nanoparticles, enabling the photoregulated release of the drugs. This method leverages the unique property of the compound for controlled drug delivery, highlighting its potential in creating more efficient and targeted therapy strategies (Agasti et al., 2009).

Advanced Materials Science

In materials science, the photolabile nature of 3-Fluoro-2-nitrobenzyl bromide derivatives is utilized in the synthesis of polymers with tunable properties. Polymers incorporating o-nitrobenzyl groups can be photo-degraded, allowing for the controlled alteration of polymer characteristics through light exposure. This property is particularly useful in the development of responsive materials and devices (Zhao et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNVXKZYRKFTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitrobenzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)

![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)